Sensory Differentiation: Coffee-Like Aroma Specificity
2-Methyl-5-vinylpyrazine is characterized by a potent and specific coffee-like aroma, which is qualitatively and quantitatively distinct from the nutty/roasted or earthy notes of common alkylpyrazine alternatives [1]. While many pyrazines contribute to roasted food aromas, this specific compound is a key marker for coffee flavor reconstitution studies [2].
| Evidence Dimension | Odor Description |
|---|---|
| Target Compound Data | Coffee-like aroma |
| Comparator Or Baseline | 2-Methylpyrazine, 2,5-Dimethylpyrazine, 2-Ethylpyrazine |
| Quantified Difference | Qualitative difference: Coffee (2-Methyl-5-vinylpyrazine) vs. Nutty/Roasted/Earthy (alkylpyrazine comparators) |
| Conditions | Sensory evaluation panel; JECFA specification database |
Why This Matters
This specific aroma profile is essential for accurate flavor reconstitution and ensures the compound cannot be replaced by a generic alkylpyrazine without altering the final product's sensory character.
- [1] Joint FAO/WHO Expert Committee on Food Additives (JECFA). Specifications for Flavourings: 2-Methyl-5-vinylpyrazine. 2012 (Session 76). Retrieved from https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2103. View Source
- [2] Flament, I., & Bessière-Thomas, Y. (2002). Coffee Flavor Chemistry. John Wiley & Sons. View Source
